molecular formula C17H26N2O4 B2369562 1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea CAS No. 2034585-59-4

1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2369562
CAS No.: 2034585-59-4
M. Wt: 322.405
InChI Key: OCNLMLNJCDKRNJ-UHFFFAOYSA-N
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Description

1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea is a chemical compound offered for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The specific mechanism of action, primary research applications, and full biochemical profile of this urea derivative are areas of active investigation. Researchers are interested in this compound due to its unique structure, which combines a tetrahydro-2H-pyran ring with phenoxyethyl and urea functional groups. This molecular architecture may lend itself to various interdisciplinary studies. For detailed specifications, safety data, and shipping information, please contact our scientific support team. Note: The specific research applications and mechanism of action for this compound are not provided in the available sources and should be verified by the researcher.

Properties

IUPAC Name

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c20-16(14-7-11-22-12-8-14)6-9-18-17(21)19-10-13-23-15-4-2-1-3-5-15/h1-5,14,16,20H,6-13H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNLMLNJCDKRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)NCCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule decomposes into two primary fragments:

  • 3-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propylamine : Synthesized via Grignard addition or reductive amination of tetrahydro-2H-pyran-4-carboxylate derivatives.
  • 2-Phenoxyethyl isocyanate : Generated from 2-phenoxyethylamine using triphosgene (BTC).

Urea bond formation between these fragments follows established protocols for aryl- and alkylurea syntheses.

Preparation of Key Intermediates

Synthesis of 3-Hydroxy-3-(Tetrahydro-2H-Pyran-4-Yl)Propylamine

Route 1: Grignard Reaction with Subsequent Reduction
  • Methyl tetrahydro-2H-pyran-4-carboxylate reacts with isopropylmagnesium chloride to form N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide .
  • Methylmagnesium bromide addition yields 1-(tetrahydro-2H-pyran-4-yl)ethanone (81% yield).
  • Aldol Condensation : Ketone reacts with formaldehyde under basic conditions to form α,β-unsaturated ketone, followed by catalytic hydrogenation to 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanal .
  • Reductive Amination : Propanal reacts with ammonium acetate and sodium cyanoborohydride to yield the amine intermediate.

Key Data :

  • Intermediate ketone: $$ ^1H $$ NMR (CDCl₃) δ 3.95 (ddd, J = 11.6 Hz, 2H), 2.12 (s, 3H).
  • Yield optimization: 75–81% for ketone synthesis.
Route 2: Direct Hydroxypropylamine Synthesis
  • Tetrahydro-2H-pyran-4-carbaldehyde undergoes nitroaldol reaction with nitromethane, followed by hydrogenation to 3-amino-1-(tetrahydro-2H-pyran-4-yl)propan-1-ol (theoretical yield: 68–72%).

Synthesis of 2-Phenoxyethyl Isocyanate

Triphosgene-Mediated Isocyanate Formation
  • 2-Phenoxyethylamine (1 eq) reacts with bis(trichloromethyl) carbonate (BTC) (0.5 eq) in dichloromethane at 0°C.
  • Addition of triethylamine (2–3 drops) facilitates isocyanate formation.
  • Workup: Sequential washing with 10% KHSO₄, 20% NaHCO₃, and brine.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C → reflux
  • Yield: 85–90% (estimated from analogous reactions).

Urea Bond Formation

Coupling of Amine and Isocyanate

  • 3-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propylamine (1 eq) and 2-phenoxyethyl isocyanate (1.2 eq) react in anhydrous toluene at 70–80°C for 8–10 hours.
  • Monitoring : TLC (ethyl acetate/hexanes 1:1) confirms reaction completion.
  • Workup : Filtration, washing with NaHCO₃, and column chromatography (silica gel, ethyl acetate/hexanes gradient).

Optimization Insights :

  • Excess isocyanate (1.2 eq) ensures complete amine conversion.
  • Solvent choice (toluene vs. dichloromethane) balances reactivity and byproduct solubility.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (DMSO-d₆) : δ 7.25–6.85 (m, 5H, Ar-H), 4.10 (t, J = 5.2 Hz, 2H, OCH₂), 3.98 (m, 2H, pyran-OCH₂), 3.42 (m, 2H, pyran-CH₂), 2.52 (m, 1H, CH), 1.75–1.65 (m, 4H, pyran-CH₂).
  • ESI-MS : m/z 383.4 ([M + H]⁺, calculated for C₁₉H₂₇N₂O₄⁺: 383.2).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Yield Optimization and Challenges

Critical Factors

  • Amine Stability : The hydroxypropylamine intermediate is hygroscopic; storage under nitrogen is essential.
  • Isocyanate Reactivity : Moisture-free conditions prevent hydrolysis to ureas.
  • Catalysts : Pd/C or molecular sieves improve reaction rates in hydrogenation steps.

Comparative Yields

Step Yield (%) Conditions
Ketone synthesis 81 Grignard, THF, −60°C → 0°C
Isocyanate formation 85–90 BTC, CH₂Cl₂, 0°C → reflux
Urea coupling 70–75 Toluene, 80°C, 8 h

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxy and phenoxyethyl groups may play a role in binding to the active site of the target molecule.

Comparison with Similar Compounds

Research Implications and Limitations

  • Agrochemical vs. Pharmaceutical Use : While THP-containing herbicides () act via inhibition of acetyl-CoA carboxylase, the target urea compound’s biological targets remain speculative. Its structure aligns more closely with kinase inhibitors or GPCR modulators.

Biological Activity

1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Urea Linkage : Provides a site for interaction with biological targets.
  • Tetrahydropyran Moiety : Imparts unique steric and electronic properties.
  • Phenoxyethyl Group : Enhances lipophilicity, potentially improving bioavailability.

Molecular Formula

C20H26N2O3\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{3}

Molecular Weight

Molecular Weight=342.4 g mol\text{Molecular Weight}=342.4\text{ g mol}

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The urea moiety can act as a hydrogen bond donor, allowing it to engage with various biological targets, which may lead to modulation of their activities.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various urea derivatives, including similar compounds. The following table summarizes the IC50 values of selected compounds against different cancer cell lines:

Compound NameA549 (Lung Cancer) IC50 (μM)HCT116 (Colorectal Cancer) IC50 (μM)PC3 (Prostate Cancer) IC50 (μM)
This compoundTBDTBDTBD
Sorafenib2.12 ± 0.182.25 ± 0.713.60 ± 1.08
Compound 7u2.39 ± 0.103.90 ± 0.33TBD

Note: TBD indicates values that need to be determined through experimental studies.

Case Studies

  • In Vitro Studies : A study published in PMC evaluated a series of diaryl ureas for their antiproliferative activity against A549 and HCT116 cell lines using the MTT assay, demonstrating significant effects with some derivatives showing IC50 values comparable to sorafenib .
  • Molecular Docking Studies : Molecular docking simulations indicated that the target compound can effectively bind to BRAF kinase, suggesting its potential as an anticancer agent .

Research Applications

The compound has potential applications in various fields:

  • Medicinal Chemistry : As a candidate for drug development targeting specific cancers.
  • Biological Studies : To elucidate mechanisms of action and interactions with biomolecules.
  • Materials Science : Exploring its structural properties for novel material development.

Q & A

Q. What are the optimal synthetic routes for 1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling amines with isocyanates or carbamates. For this compound, a stepwise approach is recommended:

  • Step 1: React tetrahydro-2H-pyran-4-yl-propanol with a protected isocyanate intermediate to form the hydroxypropyl-urea backbone.
  • Step 2: Introduce the 2-phenoxyethyl group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity.
  • Optimization Tips:
    • Use trifluoroacetic acid (TFA) in tetrafluoroethane (TFE) to enhance coupling efficiency, as demonstrated in analogous urea syntheses .
    • Monitor reaction progress via LCMS to identify intermediates and adjust temperature/pH to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and tetrahydro-2H-pyran-4-yl stereochemistry (δ ~3.5–4.5 ppm for pyran oxygenated protons) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight with <2 ppm error, as seen in structurally similar compounds .
  • Infrared Spectroscopy (IR): Identify urea C=O stretches (~1640–1680 cm1^{-1}) and hydroxyl groups (~3200–3500 cm1^{-1}) .

Q. How can researchers predict the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • LogP Calculation: Use XlogP3 (~2.8, as computed for analogs ) to estimate lipid solubility and guide solvent selection (e.g., DMSO for stock solutions).
  • pH Stability Testing: Conduct accelerated degradation studies at pH 1–10 (simulating gastrointestinal and plasma conditions) with HPLC monitoring .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., anti-inflammatory vs. inactive results) be resolved?

Methodological Answer:

  • Assay Optimization:
    • Use isogenic cell lines to control for genetic variability.
    • Test multiple concentrations (1 nM–100 µM) to identify dose-dependent effects, as substituent positioning (e.g., phenoxyethyl vs. thiophene) significantly impacts activity .
  • Target Engagement Studies: Employ SPR (Surface Plasmon Resonance) or thermal shift assays to confirm binding to putative targets (e.g., cyclooxygenase-2) .

Q. What strategies are effective for improving metabolic stability without compromising potency?

Methodological Answer:

  • Metabolite Identification: Incubate the compound with liver microsomes and use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the tetrahydro-2H-pyran-4-yl group) .
  • Structural Modifications:
    • Introduce fluorine atoms at metabolically labile positions (e.g., para to the phenoxy group) to block CYP450-mediated oxidation .
    • Replace the hydroxypropyl group with a methylene linker to reduce susceptibility to esterases .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the urea moiety and ATP-binding pockets (e.g., kinase targets). Prioritize derivatives with hydrogen bonds to key residues (e.g., Glu91 in p38 MAPK) .
  • QSAR Analysis: Train models on datasets of urea derivatives to correlate substituent electronegativity (Hammett constants) with IC50_{50} values .

Data Contradiction Analysis

Q. Why might in vitro potency fail to translate to in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Barriers:
    • Measure oral bioavailability in rodent models; low absorption (<20%) may require prodrug strategies (e.g., esterification of the hydroxyl group) .
    • Assess plasma protein binding via equilibrium dialysis; high binding (>95%) can reduce free drug concentration .
  • Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Comparative Structural Analysis

Q. Key Substituent Effects on Biological Activity

Substituent Impact on Activity Evidence Source
Tetrahydro-2H-pyran-4-ylEnhances metabolic stability via steric shielding
2-PhenoxyethylIncreases lipophilicity, improving membrane permeability
HydroxypropylIntroduces hydrogen-bonding capacity but reduces stability

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